N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2OS/c1-4-5-18-12-10(16)6-9(15)7-11(12)20-14(18)17-13(19)8(2)3/h1,6-8H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMFGIQGJQXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the benzothiazole ring . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis units and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions, especially at the fluorinated positions.
Common Reagents and Conditions
Common reagents for these reactions include molecular oxygen for oxidation and nucleophiles for substitution reactions. The conditions often involve the use of light (for photo-induced reactions) or bases (for nucleophilic substitutions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative formylation can yield formamides .
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the compound’s incorporation into larger molecular structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a benzothiazole backbone with derivatives differing in substituents and amide groups. Below is a systematic comparison:
Table 1: Structural and Molecular Comparison
Key Comparative Insights:
Substituent Effects :
- Propargyl (Target) vs. Methyl (Analog 1) : The propargyl group’s triple bond offers higher reactivity for covalent modifications (e.g., click chemistry) compared to the inert methyl group .
- Propargyl (Target) vs. Allyl (Analog 2) : Allyl’s double bond is less electron-deficient than propargyl, reducing electrophilicity but improving stability .
Triethoxybenzamide (Analog 2): Enhances lipophilicity, which may affect membrane permeability but reduce aqueous solubility .
Biological Implications: Fluorine atoms (common in all compounds) improve metabolic stability and bioavailability. Analog 3’s pyrrolidinone moiety may enhance solubility and receptor interactions via hydrogen bonding .
Biological Activity
N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : Imparts significant biological activity.
- Difluorinated substituents : May enhance lipophilicity and bioavailability.
- Propargyl group : Potentially contributes to its reactivity and interaction with biological targets.
Chemical Formula
The molecular formula for this compound is CHFNS.
Molecular Weight
The molecular weight is approximately 274.30 g/mol.
Antimicrobial Activity
Research indicates that compounds with benzothiazole derivatives often exhibit antimicrobial properties. In a study focusing on related benzothiazole compounds, it was found that modifications in the structure significantly influenced their antibacterial efficacy against various strains of bacteria. Although specific data on this compound is limited, similar compounds have shown promising results in inhibiting bacterial growth.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer activities. A related study demonstrated that certain benzothiazole compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The presence of the difluoro and propargyl groups in this compound may enhance its interaction with cancer cell pathways.
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in disease processes. For instance, some derivatives have been shown to inhibit kinases or other enzymes critical in signaling pathways associated with cancer progression and bacterial virulence.
Case Studies
- Antibacterial Screening :
- Anticancer Activity :
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
